molecular formula C26H51NO3 B12655049 (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide CAS No. 93661-75-7

(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide

Cat. No.: B12655049
CAS No.: 93661-75-7
M. Wt: 425.7 g/mol
InChI Key: VVZUSTMGQZYVLJ-KTKRTIGZSA-N
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Description

(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is a chemical compound known for its potential hypolipidemic and hepatoprotective effects It is a derivative of docosanoic acid, featuring a long hydrocarbon chain with a double bond at the 13th position and two hydroxyethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:

    Activation of Docos-13-enoic Acid: The carboxylic acid group of docos-13-enoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Reaction with Ethanolamine: The activated docos-13-enoic acid is then reacted with ethanolamine under mild heating to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.

    Substitution: The hydroxyethyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide has several scientific research applications:

Mechanism of Action

The mechanism by which (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Erucicoyl Ethanolamide: Similar structure but with a different hydrocarbon chain length.

    Oleoyl Ethanolamide: Contains an oleic acid moiety instead of docos-13-enoic acid.

    Palmitoyl Ethanolamide: Features a palmitic acid moiety.

Uniqueness

(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is unique due to its specific hydrocarbon chain length and the presence of a double bond at the 13th position. This structural feature contributes to its distinct biological activities, particularly its hypolipidemic and hepatoprotective effects .

Properties

CAS No.

93661-75-7

Molecular Formula

C26H51NO3

Molecular Weight

425.7 g/mol

IUPAC Name

(Z)-N,N-bis(2-hydroxyethyl)docos-13-enamide

InChI

InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27(22-24-28)23-25-29/h9-10,28-29H,2-8,11-25H2,1H3/b10-9-

InChI Key

VVZUSTMGQZYVLJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)N(CCO)CCO

Origin of Product

United States

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